![molecular formula C6H13N3O2 B2390416 [2-(2-Ethoxyethoxy)ethyl] azide CAS No. 215181-67-2](/img/structure/B2390416.png)
[2-(2-Ethoxyethoxy)ethyl] azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties
- [2-(2-Ethoxyethoxy)ethyl] azide and its derivatives have been explored for their photophysical and photochemical properties. Specifically, studies have focused on substituted zinc phthalocyanines containing this group, revealing their potential in photodynamic therapy (PDT) applications due to high triplet and singlet oxygen quantum yields. This highlights their use in treatments where light-induced reactions are critical (Gürol et al., 2007).
Phase Equilibria in Supercritical CO2
- Research has examined the phase equilibria of 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 at various temperatures and pressures. This work is crucial for understanding the solubility and behavior of these compounds in different conditions, which can be vital for industrial and engineering applications (Kim et al., 2014).
Biomaterial Applications
- A monomer named 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl methacrylate (AEO4 MA) has been developed and utilized to create a poly(choline phosphate) via "click" chemistry. This polymer shows potential as a universal thermally reversible biomembrane adhesive, useful for cell manipulation and tissue engineering (Yu et al., 2014).
Chemical Synthesis and Drug Carrier Applications
- The compound and its related structures have been employed in the synthesis of various chemical compounds, like amphiphilic centipede-like brush copolymers. These compounds have applications in drug delivery systems due to their ability to form micelles, making them suitable for biomedical applications (Yuan et al., 2010).
Inhibition of Trypanosoma cruzi Macrophage Invasion
- A specific derivative, 2-(2-(2-azidoethoxy)ethoxy)ethyl 6-O-(prop-2-ynyl)-β-d-galactopyranoside, has been shown to inhibit macrophage invasion by Trypanosoma cruzi, a human parasite. This application is significant in the field of infectious disease research (Campo et al., 2015).
Mecanismo De Acción
Target of Action
Azides are generally known to be great nucleophiles, often used in click chemistry for the formation of c-n bonds in nucleophilic substitution reactions .
Mode of Action
1-Azido-2-(2-ethoxyethoxy)ethane interacts with its targets through a process known as nucleophilic substitution. The azide ion in the compound serves as a nucleophile, attacking an electrophile (usually a carbon atom in another molecule) and replacing a leaving group . This results in the formation of a new bond between the azide ion and the electrophile .
Biochemical Pathways
Given its nucleophilic properties, it can be inferred that the compound may be involved in various biochemical reactions that require the formation of c-n bonds .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a density of 099954 g/mL . It is typically stored at temperatures between 2-8°C .
Result of Action
Given its nucleophilic properties, it can be inferred that the compound may facilitate the formation of new c-n bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-azido-2-(2-ethoxyethoxy)ethane. The compound is typically stored at temperatures between 2-8°C, suggesting that it may be sensitive to temperature changes .
Propiedades
IUPAC Name |
1-azido-2-(2-ethoxyethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-2-10-5-6-11-4-3-8-9-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBSTMISALASFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Ethoxyethoxy)ethyl] azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

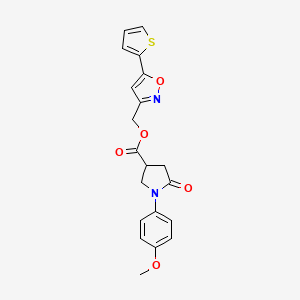
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)
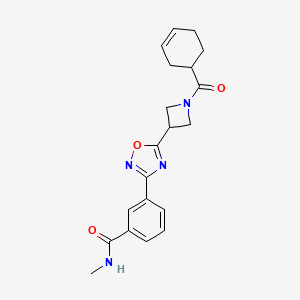

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)
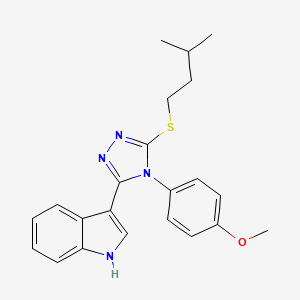
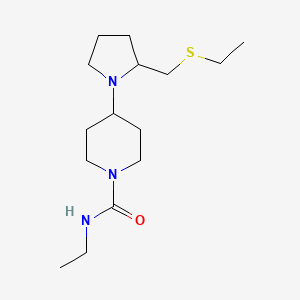

![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)
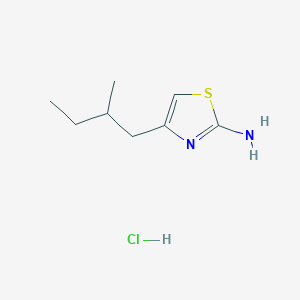
![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)